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Compound of Interest

Compound Name: 2-Cyclohexylethanol

Cat. No.: B1346017 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Cyclohexylethanol (CAS No. 4442-79-9), a compound utilized in the fragrance and chemical

synthesis industries. This document is intended for researchers, scientists, and professionals in

drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR

data for 2-Cyclohexylethanol.

¹H NMR Spectroscopic Data
Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a

molecule. The chemical shifts are indicative of the electronic environment of the protons.

Table 1: ¹H NMR Chemical Shift Data for 2-Cyclohexylethanol
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Assignment Chemical Shift (ppm)

A 3.646

B 2.61

C 1.84 to 1.58

D 1.452

E 1.38

F 1.23

G 1.16

J 0.920

Solvent: CDCl₃, Instrument Frequency: 399.65

MHz. Data sourced from ChemicalBook.[1]

¹³C NMR Spectroscopic Data
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent

carbons and their electronic environments.

Table 2: ¹³C NMR Chemical Shift Data for 2-Cyclohexylethanol

Chemical Shift (ppm)

61.1

40.0

35.6

33.2

26.5

26.2

Solvent: CDCl₃. Data sourced from multiple spectral databases.[2]
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Experimental Protocol for NMR Spectroscopy
The NMR spectra were obtained using a spectrometer operating at a frequency of 399.65 MHz

for ¹H NMR.[1] A dilute solution of 2-Cyclohexylethanol (approximately 0.05 ml) was prepared

in deuterated chloroform (CDCl₃, 0.5 ml).[1] The sample was placed in a standard NMR tube,

and the data was acquired at room temperature. Chemical shifts are reported in parts per

million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Peaks for 2-Cyclohexylethanol

Wavenumber (cm⁻¹) Functional Group Assignment

~3330 O-H stretch (alcohol)

~2920, ~2850 C-H stretch (alkane)

~1450 C-H bend (alkane)

~1050 C-O stretch (primary alcohol)

Technique: Liquid Film. Data interpreted from

typical values for alcohols and alkanes.[3][4]

Experimental Protocol for IR Spectroscopy
The IR spectrum of 2-Cyclohexylethanol was obtained using the liquid film technique.[3][4] A

drop of the neat liquid was placed between two salt plates (e.g., NaCl or KBr) to create a thin

film. The sample was then placed in the path of an IR beam, and the resulting spectrum of

absorbance or transmittance versus wavenumber was recorded.

Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the

ions based on their mass-to-charge ratio. It provides information about the molecular weight
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and fragmentation pattern of a compound.

Table 4: Major Mass Spectrometry Peaks for 2-Cyclohexylethanol

m/z Relative Intensity (%) Proposed Fragment

128 Low [M]⁺ (Molecular Ion)

110 Moderate [M-H₂O]⁺

82 High [C₆H₁₀]⁺

81 100 [C₆H₉]⁺ (Base Peak)

67 High [C₅H₇]⁺

55 High [C₄H₇]⁺

41 Moderate [C₃H₅]⁺

Ionization: Electron Ionization

(EI) at 70 eV. Data sourced

from NIST Mass Spectrometry

Data Center and

ChemicalBook.[5][6]

Experimental Protocol for Mass Spectrometry
The mass spectrum of 2-Cyclohexylethanol was acquired using a mass spectrometer with an

electron ionization (EI) source.[5][6] The sample was introduced into the instrument, and

molecules were bombarded with electrons with an energy of 75 eV.[5] The resulting positively

charged ions and fragment ions were then separated by a mass analyzer based on their mass-

to-charge (m/z) ratio, and their relative abundances were detected. The molecular ion peak is

observed at m/z 128.[5]

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like 2-Cyclohexylethanol.
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1346017#spectroscopic-data-of-2-cyclohexylethanol-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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